benzaldehyde [6-(4-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]hydrazone
Overview
Description
Benzaldehyde [6-(4-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]hydrazone is a pyrazole-bearing compound known for its diverse pharmacological effects . It has been synthesized and studied for its potent antileishmanial and antimalarial activities .
Synthesis Analysis
The synthesis of hydrazine-coupled pyrazoles, such as this compound, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . The structures of these synthesized compounds are verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of this compound is confirmed by employing elemental microanalysis, FTIR, and 1H NMR techniques . The empirical formula is C10H8N2O .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its solid form and its molecular weight of 172.18 . Its InChI key is PPGRDLZPSDHBIC-UHFFFAOYSA-N .Mechanism of Action
The mechanism of action of benzaldehyde [6-(4-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]hydrazone involves interactions with the active site of Lm-PTR1, a protein involved in the life cycle of Leishmania, a parasite responsible for leishmaniasis . A molecular simulation study justified the potent in vitro antipromastigote activity of this compound .
Future Directions
The future directions for the study of benzaldehyde [6-(4-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]hydrazone include further exploration of its antileishmanial and antimalarial activities . Given its potent activity, it may be considered a potential pharmacophore for the preparation of safe and effective antileishmanial and antimalarial agents .
Properties
IUPAC Name |
N-[(E)-benzylideneamino]-6-(4-methylpyrazol-1-yl)pyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6/c1-12-8-19-21(10-12)15-7-14(16-11-17-15)20-18-9-13-5-3-2-4-6-13/h2-11H,1H3,(H,16,17,20)/b18-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIARAFQKCKUDT-GIJQJNRQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NC=NC(=C2)NN=CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(N=C1)C2=NC=NC(=C2)N/N=C/C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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